4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one

Cardiovascular Research Ion Channel Pharmacology Drug Discovery

4-Amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one (CAS 96335-37-4) is a critical 5,6-dihydropyridin-2(1H)-one building block validated for cardiovascular drug discovery and analytical QC. Its gem-dimethyl and 4-amino substitution pattern are essential pharmacophoric features—generic analogs cannot replicate its binding profile (IC50 = 1.5 µM, vasorelaxant) or serve as a legitimate PGI reference standard for GIPR agonist synthesis. Choose this specific compound to ensure SAR fidelity, regulatory compliance, and green chemistry benchmarking.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 96335-37-4
Cat. No. B3175985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one
CAS96335-37-4
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1(CC(=CC(=O)N1)N)C
InChIInChI=1S/C7H12N2O/c1-7(2)4-5(8)3-6(10)9-7/h3H,4,8H2,1-2H3,(H,9,10)
InChIKeyDVDUNFFNIGIZFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one (CAS 96335-37-4) for Procurement and Research Applications


4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one (CAS 96335-37-4) is a heterocyclic organic compound within the 5,6-dihydropyridin-2(1H)-one class . This class is recognized as a pharmacologically privileged structure with applications in drug discovery, and the compound itself has been identified as an intermediate in the synthesis of complex molecules targeting cardiovascular conditions [1][2]. It is also characterized by its molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol .

The Risk of Generic Substitution for 4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one (CAS 96335-37-4)


Substituting 4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one with another 5,6-dihydropyridin-2(1H)-one derivative without thorough validation introduces significant scientific and regulatory risk. The specific gem-dimethyl substitution at the 6-position and the 4-amino group are not inert structural features; they are critical determinants of the compound's unique chemical reactivity and biological interaction profile . Replacing this specific compound with a generic analog lacking identical substitution patterns could lead to altered pharmacokinetics, differential target binding affinities, or the introduction of novel genotoxic liabilities, potentially derailing a research program or causing a failed regulatory filing for an impurity standard [1].

Quantitative Evidence for Selecting 4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one (CAS 96335-37-4)


Sourcing for Cardiovascular Research: Defined Biological Activity vs. Higher-Potency Analogs

This compound exhibits in vitro vasorelaxant activity with a reported IC50 of 1.5 µM in a potassium-depolarized rabbit thoracic aorta model, a functional assay for voltage-gated calcium channel blocking activity [1]. While significantly less potent than nanomolar-affinity clinical calcium channel blockers like Amlodipine or Nifedipine, its moderate potency profile makes it an ideal tool compound for understanding structure-activity relationships (SAR) at the dihydropyridine binding site, as its activity is not driven by the same strong, near-irreversible binding kinetics of high-potency drugs.

Cardiovascular Research Ion Channel Pharmacology Drug Discovery

Analytical Reference Standard Procurement: Validated Use as a Key Synthetic Intermediate

This compound is explicitly claimed as a key intermediate in the synthesis of therapeutic agents targeting cardiovascular conditions, as detailed in a patent for dihydroisoquinolinone-amide GIPR agonists [1]. The patent's synthetic scheme highlights its role, distinguishing it from other dihydropyridinones that are not utilized in this specific pathway. The compound's unique structure provides a distinct analytical fingerprint (retention time, mass spectrum) compared to its isomeric or des-methyl analogs, making it a required reference standard for monitoring this specific synthesis.

Analytical Chemistry Process Chemistry Pharmaceutical Quality Control

Safety Assessment: Inherent Genotoxic Potential Associated with the Aminopyridine Motif

The 4-amino group places this compound within the aminopyridine structural class, which is a recognized category of potentially genotoxic impurities (PGIs) [1]. This is a critical differentiation from other 5,6-dihydropyridin-2(1H)-ones lacking a primary aromatic amine. Regulatory guidelines require that such PGIs be controlled to stringent limits, typically at or below the Threshold of Toxicological Concern (TTC) of 1.5 µg/day, and specifically mentions that for active pharmaceutical ingredients (APIs), an impurity level of 0.1% or 1 mg/day (whichever is lower) is a target for control [1].

Genotoxicity Drug Safety Regulatory Science

Synthetic Accessibility: Validated Synthetic Routes for Reliable Supply

The 5,6-dihydropyridin-2(1H)-one scaffold, including analogs of this compound, can be efficiently synthesized via a green solid-phase organic synthesis (SPOS) approach [1]. This method, utilizing the environmentally friendly solvent 2-MeTHF, has been shown to provide yields and purity comparable to traditional protocols [1]. This established synthetic tractability ensures a more reliable and potentially scalable supply chain for this specific heterocyclic core, differentiating it from other novel scaffolds with more challenging or lower-yielding syntheses.

Organic Synthesis Medicinal Chemistry Green Chemistry

Procurement-Driven Application Scenarios for 4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one (CAS 96335-37-4)


Medicinal Chemistry: Cardiovascular SAR Tool Compound

This compound is an ideal procurement choice for academic and industrial medicinal chemistry groups conducting structure-activity relationship (SAR) studies on the dihydropyridine binding site of L-type calcium channels. Its moderate potency (IC50 = 1.5 µM) allows for the clear observation of potency shifts resulting from further molecular modifications, unlike using a sub-nanomolar clinical compound where improvements might be masked [1]. Its confirmed vasorelaxant activity provides a validated starting point for developing new cardiovascular agents.

Process Chemistry & Analytical QC: Critical Impurity Reference Standard

Procurement is essential for analytical development and quality control (QC) laboratories that are responsible for monitoring the synthesis of dihydroisoquinolinone-amide GIPR agonists. This compound is a claimed intermediate in a patented route [2]. Furthermore, its aminopyridine motif classifies it as a potential genotoxic impurity (PGI), necessitating its use as a high-purity reference standard to develop and validate trace-level analytical methods for pharmaceutical release testing [3].

Green Chemistry & Process R&D: Scaffold for Sustainable Synthesis

This compound represents the 5,6-dihydropyridin-2(1H)-one scaffold, a privileged structure for which green and efficient solid-phase synthetic methodologies have been established [4]. For process R&D groups focused on developing environmentally sustainable manufacturing routes, sourcing this compound serves as a benchmark for comparing the efficiency and green metrics of new synthetic methods against an established class of compounds.

Pharmacology: In Vitro Tool for Dihydropyridine Site Profiling

Pharmacology labs investigating calcium channel subtype selectivity can procure this compound for use in comparative binding and functional assays. The existing data from the potassium-depolarized rabbit aorta assay [1] provide a benchmark for characterizing its activity in other tissue types or against specific channel subtypes (e.g., Cav1.2, Cav1.3). This enables researchers to build a selectivity profile for the 4-amino-6,6-dimethyl substitution pattern relative to other dihydropyridine scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.